molecular formula C8H8O4 B3186874 5-acetyl-2-Furancarboxylicacidmethylester CAS No. 13341-79-2

5-acetyl-2-Furancarboxylicacidmethylester

Cat. No.: B3186874
CAS No.: 13341-79-2
M. Wt: 168.15 g/mol
InChI Key: GELBTJMNICDJKD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-Furancarboxylicacidmethylester typically involves the acetylation of 2-furancarboxylic acid methyl ester. One common method is the Friedel-Crafts acylation reaction, where 2-furancarboxylic acid methyl ester is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-Furancarboxylicacidmethylester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-acetyl-2-Furancarboxylicacidmethylester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acetyl-2-Furancarboxylicacidmethylester involves its interaction with various molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The furan ring can undergo electrophilic aromatic substitution, allowing the compound to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 5-acetylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-5(9)6-3-4-7(12-6)8(10)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELBTJMNICDJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Bromination of 5-acetyl-furan-2-carboxylic acid methyl ester (0.27 g, 1.61 mmol) with Br2 (0.082 mL) in AcOH (6 mL) at room temperature gave 5-(2-bromo-acetyl)-furan-2-carboxylic acid methyl ester; MS: 246.1 (M+H+).
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0.082 mL
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0 (± 1) mol
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Quantity
6 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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